N-Lauroylglycine

Catalog No.
S752047
CAS No.
7596-88-5
M.F
C14H27NO3
M. Wt
257.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Lauroylglycine

CAS Number

7596-88-5

Product Name

N-Lauroylglycine

IUPAC Name

2-(dodecanoylamino)acetic acid

Molecular Formula

C14H27NO3

Molecular Weight

257.37 g/mol

InChI

InChI=1S/C14H27NO3/c1-2-3-4-5-6-7-8-9-10-11-13(16)15-12-14(17)18/h2-12H2,1H3,(H,15,16)(H,17,18)

InChI Key

JWGGSJFIGIGFSQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)NCC(=O)O

Synonyms

Lauroylglycine; N-Lauroylglycine; NSC 404235; N-(1-Oxododecyl)glycine

Canonical SMILES

CCCCCCCCCCCC(=O)NCC(=O)O

Occurrence and Detection

N-Lauroylglycine has been identified in the single-celled organism Euglena gracilis []. It has also been found in the urine and blood of individuals with certain fatty acid oxidation disorders []. These disorders affect the body's ability to break down fatty acids for energy, leading to elevated levels of metabolites like N-lauroylglycine.

Research Applications

N-Lauroylglycine is primarily studied in the context of fatty acid metabolism and fatty acid oxidation disorders. Researchers are interested in understanding the role N-lauroylglycine plays in these processes and how its levels might be used as biomarkers for diagnosing or monitoring these conditions.

Here are some specific examples of research applications:

  • Understanding the mechanisms of fatty acid oxidation: Researchers can use N-lauroylglycine and other metabolites to study the pathways involved in fatty acid breakdown and identify potential targets for therapeutic interventions in fatty acid oxidation disorders [].
  • Developing diagnostic tools for fatty acid oxidation disorders: By analyzing the levels of N-lauroylglycine and other metabolites in blood or urine, researchers may be able to develop non-invasive tests for diagnosing these disorders [].
  • Monitoring treatment efficacy: Measuring changes in N-lauroylglycine levels after treatment for a fatty acid oxidation disorder can help doctors assess the effectiveness of the therapy [].

N-Lauroylglycine is an amino acid derivative characterized by the chemical formula C₁₄H₂₇NO₃. It is a member of the N-acyl amino acids, formed from the acylation of glycine with lauric acid. This compound exhibits amphiphilic properties, making it suitable for various applications in pharmaceuticals, cosmetics, and as a surfactant. Its structure features a lauric acid chain attached to the amino acid glycine, which contributes to its unique properties and functionalities in biological systems and industrial applications .

The mechanism of action of N-LG depends on the specific research context. Here are two potential areas of interest:

  • Model system for skin conditions: Due to its amphiphilic nature, N-LG can mimic the properties of certain skin lipids. Researchers have used it as a model compound to study skin barrier function and the interaction of detergents with skin [].
  • Antimicrobial activity: Some studies suggest N-LG might possess antimicrobial properties. The mechanism for this activity is not fully understood, but it could be related to its ability to disrupt microbial membranes [].

  • Amidation: The formation of N-lauroylglycine typically involves the reaction of lauric acid with glycine, catalyzed by enzymes such as glycine N-acyltransferase. This reaction can be represented as:
    Acyl CoA+GlycineN Lauroylglycine+CoA\text{Acyl CoA}+\text{Glycine}\rightleftharpoons \text{N Lauroylglycine}+\text{CoA}
  • Hydrolysis: In aqueous environments, N-lauroylglycine can hydrolyze back into its constituent components (glycine and lauric acid), especially under acidic or basic conditions.
  • Esterification: It can also react with alcohols to form esters, which are useful in various applications including drug delivery systems .

N-Lauroylglycine exhibits notable biological activities:

  • Antimicrobial Properties: It has demonstrated effectiveness against a range of bacteria and fungi, making it a potential candidate for use in antimicrobial formulations.
  • Surfactant Activity: As an amphoteric surfactant, it can reduce surface tension in solutions, enhancing the solubility and bioavailability of other compounds.
  • Skin Conditioning Agent: In cosmetic formulations, N-lauroylglycine serves as a skin conditioning agent due to its moisturizing properties .

The synthesis of N-lauroylglycine can be achieved through various methods:

  • Enzymatic Synthesis: Utilizing engineered lipases or other enzymes allows for the selective acylation of glycine with lauric acid in aqueous media. This method is considered environmentally friendly and efficient .
  • Chemical Synthesis: Traditional chemical methods involve direct acylation of glycine using lauric acid in the presence of activating agents or catalysts.
  • Solid-State Synthesis: Recent advancements have introduced solid-state synthesis techniques that improve yield and purity by controlling reaction conditions more precisely .

N-Lauroylglycine finds applications across multiple fields:

  • Pharmaceuticals: Used as an excipient in drug formulations due to its surfactant properties and ability to enhance drug solubility.
  • Cosmetics: Incorporated into skin care products for its moisturizing and conditioning effects.
  • Food Industry: Acts as a food additive and emulsifier, improving texture and stability of food products .

Studies on N-lauroylglycine have highlighted its interactions with various biological systems:

  • Protein Binding: Research indicates that it may interact with proteins, altering their structure and function, which is critical in drug design.
  • Micellization Behavior: Its ability to form micelles enhances the delivery of hydrophobic drugs, making it valuable in pharmaceutical formulations .

N-Lauroylglycine shares similarities with several other compounds. Here is a comparison highlighting its uniqueness:

CompoundStructureUnique Features
N-CocoylglycineC₁₂H₂₅NO₃Derived from coconut oil; similar surfactant properties.
N-MyristoylglycineC₁₄H₂₉NO₃Shorter fatty acid chain; used mainly in cosmetics.
Sodium Lauryl SulfateC₁₂H₂₅NaO₄SAnionic surfactant; more aggressive cleaning action.
Glyceryl MonolaurateC₁₂H₂₄O₃Emulsifier; less polar than N-lauroylglycine.

N-Lauroylglycine's unique combination of amino acid properties and fatty acid characteristics allows it to function effectively as both a surfactant and a biological agent, distinguishing it from other similar compounds .

Physical Description

Solid

XLogP3

4.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

7596-88-5

Wikipedia

N-lauroylglycine

Dates

Modify: 2023-08-15

Explore Compound Types